molecular formula C17H22N4O3 B6492159 N-[2-(dimethylamino)ethyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898418-90-1

N-[2-(dimethylamino)ethyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No. B6492159
CAS RN: 898418-90-1
M. Wt: 330.4 g/mol
InChI Key: OQVQSNYEUKGYOT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. The presence of the dimethylamino group suggests that it might have basic properties. The ethanediamide group is a type of amide, which are typically polar and can participate in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its molecular structure. The dimethylamino group might act as a nucleophile in reactions, while the ethanediamide group might be involved in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. The presence of polar groups like the amide might suggest that the compound is soluble in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Safety data and hazard information are typically provided in the material safety data sheet (MSDS) for the compound. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would depend on the current applications and limitations of the compound. This could involve improving the synthesis method, studying new reactions, or finding new applications .

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-20(2)8-6-18-16(23)17(24)19-13-9-11-3-4-14(22)21-7-5-12(10-13)15(11)21/h9-10H,3-8H2,1-2H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVQSNYEUKGYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677445
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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